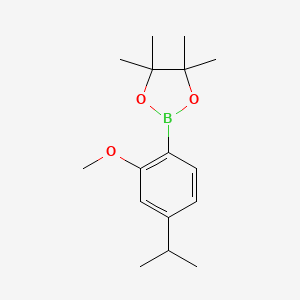
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is a hydroperoxide derivative of linoleic acid It is a polyunsaturated fatty acid with a hydroperoxide functional group at the 13th carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid typically involves the oxidation of linoleic acid. One common method is the use of lipoxygenase enzymes, which catalyze the addition of oxygen to linoleic acid, resulting in the formation of the hydroperoxide derivative. The reaction conditions generally include an aqueous buffer solution at a pH of around 7.5 and a temperature of approximately 25°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale enzymatic oxidation processes. These processes are optimized for high yield and purity, often using immobilized enzymes and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of secondary oxidation products such as aldehydes and ketones.
Reduction: Reduction of the hydroperoxide group can yield the corresponding alcohol.
Substitution: The hydroperoxide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and other secondary oxidation products.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in cellular signaling and oxidative stress.
Medicine: Explored for its potential therapeutic effects, particularly in the context of inflammation and cancer.
Industry: Utilized in the production of bio-based materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of (6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid involves its interaction with cellular components and enzymes. The hydroperoxide group can undergo homolytic cleavage to generate free radicals, which can then participate in various biochemical pathways. These free radicals can modulate cellular signaling, induce oxidative stress, and affect gene expression.
Comparison with Similar Compounds
Similar Compounds
- (9Z,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (9E,11E,13S)-13-hydroperoxyoctadeca-9,11-dienoic acid
- (6E,9E,11E,13R)-13-hydroperoxyoctadeca-6,9,11-trienoic acid
Uniqueness
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid is unique due to its specific configuration and the presence of multiple double bonds, which confer distinct chemical reactivity and biological activity. Its hydroperoxide group at the 13th carbon position also differentiates it from other similar compounds, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C18H30O4 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(6E,9E,11E,13S)-13-hydroperoxyoctadeca-6,9,11-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h4,6-7,9,12,15,17,21H,2-3,5,8,10-11,13-14,16H2,1H3,(H,19,20)/b6-4+,9-7+,15-12+/t17-/m0/s1 |
InChI Key |
LYFGXCQTRBQQMX-LOVKNZMYSA-N |
Isomeric SMILES |
CCCCC[C@@H](/C=C/C=C/C/C=C/CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC(C=CC=CCC=CCCCCC(=O)O)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(2-[2-(4-Fluorophenyl)-4-(2-hydroxyphenylcarbamoyl)-5-isopropyl-3-phenylpyrrol-1-yl]ethyl)-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic acid tert-butyl ester](/img/structure/B13897593.png)
![[1-Benzyl-2-(benzyloxymethyl)azetidin-3-yl]oxy-tert-butyl-dimethyl-silane](/img/structure/B13897607.png)
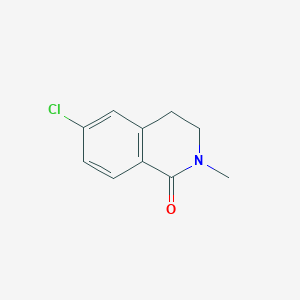

![3-(4-(1-Methyl-1H-imidazol-5-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzenesulfonamide](/img/structure/B13897626.png)
![Benzyl cis-4-[tert-butyl(diphenyl)silyl]oxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate](/img/structure/B13897631.png)
![[(3S)-1,4-OxaZepan-3-yl]methanol](/img/structure/B13897633.png)
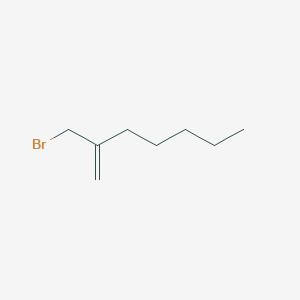
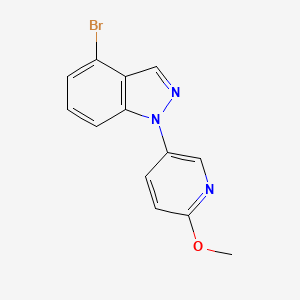
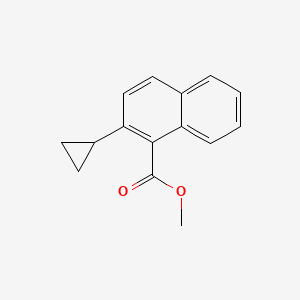
![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)
